molecular formula C20H23N7O7 B1664515 10-Formyltetrahydropteroylglutamic acid CAS No. 2800-34-2

10-Formyltetrahydropteroylglutamic acid

Cat. No. B1664515
CAS RN: 2800-34-2
M. Wt: 473.4 g/mol
InChI Key: AUFGTPPARQZWDO-YUZLPWPTSA-N
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Description

Synthesis Analysis

The synthesis of related compounds often occurs in the chloroplasts of higher-order plants. For instance, the synthesis of saturated fatty acids, which are precursors of aromatic compounds, happens in this manner .

Scientific Research Applications

Enzymatic Reactions and Metabolism

10-Formyltetrahydropteroylglutamic acid plays a significant role in enzymatic reactions and metabolism. A study found an enzyme in Escherichia coli that catalyzes the conversion of L-glutamic acid and 10-formyl-H4folic acid to 10-formyl-H4pteroyl-gamma-glutamylglutamic acid. This process requires ATP, Mg-2+, and a monovalent cation, optimally functioning at a pH of 9.0-9.8 and at 50 degrees Celsius (Masurekar & Brown, 1975). Another study proposed a new mechanism for the formation of 5-formyltetrahydropteroylglutamate from 10-formyltetrahydropteroylglutamate, indicating a dynamic interconversion of folate derivatives (Stover & Schirch, 1992).

Nutritional Stability

The nutritional stability of 10-formyltetrahydropteroylglutamic acid has been studied, revealing that it may be more stable than expected, potentially due to conversion to more stable derivatives (O’Broin, Temperley, Brown, & Scott, 1975).

Binding and Kinetics in Biochemical Reactions

Research on formyltetrahydrofolate synthetase, which involves 10-formyltetrahydropteroylglutamic acid, sheds light on the binding properties and kinetics of this compound in biochemical reactions. The study found that this compound binds with strong affinity to specific enzyme sites (Curthoys & Rabinowitz, 1972).

Interaction with Photolyase Enzymes

10-Formyltetrahydropteroylglutamic acid has been identified as a key component in DNA photolyases, enzymes involved in DNA repair. It acts as a chromophore in these enzymes, playing a critical role in the photoreactivation process (Johnson et al., 1988).

Role in Folate Derivatives Synthesis

The synthesis of various folate derivatives, including 10-formyltetrahydropteroylglutamic acid, has been studied in vitro. This synthesis is crucial in understanding the metabolic pathways and interactions of folate derivatives in biological systems (Cossins, Roos, Chan, & Sengupta, 1972).

Conformational Changes in Enzymes

10-Formyltetrahydrofolate synthetase undergoes conformational changes upon binding of tetrahydropteroylpolyglutamates, which influences the enzyme's activity and stability. This highlights the compound's role in regulating enzyme behavior (Strong et al., 1987).

Future Directions

While specific future directions for 10-Formyltetrahydropteroylglutamic acid are not mentioned in the search results, there are general trends in the field of biochemistry and drug discovery. For instance, there’s a growing interest in exploring carbohydrates for therapeutics , and artificial intelligence is being increasingly used in predicting protein-ligand interactions .

properties

IUPAC Name

(2S)-2-[[4-[(2-amino-4-oxo-5,6,7,8-tetrahydro-3H-pteridin-6-yl)methyl-formylamino]benzoyl]amino]pentanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N7O7/c21-20-25-16-15(18(32)26-20)23-11(7-22-16)8-27(9-28)12-3-1-10(2-4-12)17(31)24-13(19(33)34)5-6-14(29)30/h1-4,9,11,13,23H,5-8H2,(H,24,31)(H,29,30)(H,33,34)(H4,21,22,25,26,32)/t11?,13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUFGTPPARQZWDO-YUZLPWPTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NC2=C(N1)N=C(NC2=O)N)CN(C=O)C3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C(NC2=C(N1)N=C(NC2=O)N)CN(C=O)C3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N7O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60903987
Record name 10-Formyltetrahydropteroylglutamic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60903987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

473.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 10-Formyltetrahydrofolate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000972
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

10-Formyltetrahydropteroylglutamic acid

CAS RN

2800-34-2
Record name 10-Formyltetrahydrofolate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2800-34-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 10-Formyltetrahydropteroylglutamic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002800342
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 10-Formyltetrahydropteroylglutamic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60903987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 10-Formyltetrahydrofolic acid
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/43SUG29HQR
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 10-Formyltetrahydrofolate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000972
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
35
Citations
M Masurekar, GM Brown - Biochemistry, 1975 - ACS Publications
Materials and Methods Pteroylglutamic acid, p-aminobenzoic acid, dithiothrei-tol, all nonradioactive amino acids and nucleotides, DEAE-Sephadex A-50, Sephadex G-150, DNase I, …
Number of citations: 51 pubs.acs.org
YS Shin, KU Buehring, ELR Stokstad - Journal of Biological Chemistry, 1972 - ASBMB
… Monoglutamates, except 10-formyltetrahydropteroylglutamic acid, are retarded on G-15 and G-25 in phosphate buffer (pH 7.0) solvent system; the situation becomes more apparent as …
Number of citations: 70 www.jbc.org
J Perry, M Lumb, J Van Der Westhuyzen… - … et Biophysica Acta (BBA …, 1979 - Elsevier
Folate in the brain of the South African fruit bat consists of 10-formyltetrahydropteroylglutamic acid and the tri-, tetra- and penta- forms of 5-methyltetrahydropteroylglutamic acid. …
Number of citations: 7 www.sciencedirect.com
ELR Stokstad, SW Thenen - Analytical microbiology, 1972 - Elsevier
… in microorganisms with the discovery that 10-formyltetrahydropteroylglutamic acid is a necessary cofactor for … 10-Formyltetrahydropteroylglutamic acid is required for the formylation of a …
Number of citations: 14 www.sciencedirect.com
W Allen, RL Pasternak, W Seaman - Journal of the American …, 1952 - ACS Publications
… Tetrahydropteroylglutamic acid, which was prepared in an acetic acid solution and therefore could not be substituted in the five position, and 10formyltetrahydropteroylglutamic acid, …
Number of citations: 32 pubs.acs.org
JW Coffin, EA Cossins - Phytochemistry, 1986 - Elsevier
Mitochondria were isolated from the cotyledons of pea (Pisum sativum cv Homesteader) and peanut (Arachis hypogaea cv Early Spanish) seeds over a 7-day growth period. The rate of …
Number of citations: 16 www.sciencedirect.com
C Thorpe, CH Williams Jr - Biochemistry, 1975 - ACS Publications
The insertion of a second disulfide bridge into native pig heart lipoamide dehydrogenase, requires two Cu2+ ions for each catalytic center inactivated under anaer-obic conditions. …
Number of citations: 19 pubs.acs.org
JW Norris, RF Pratt - Drugs, 1974 - Springer
Folate is a collective term for a group of related vitamins which are essential growth factors required in the diet. Deficiency of folate leads to the development of megaloblastic anaemia …
Number of citations: 31 link.springer.com
YK Kwon, W Lu, E Melamud, N Khanam… - Nature chemical …, 2008 - nature.com
Mass spectrometry technologies for measurement of cellular metabolism are opening new avenues to explore drug activity. Trimethoprim is an antibiotic that inhibits bacterial …
Number of citations: 112 www.nature.com
I CHANARIN - Vitamins in Medicine, 1980 - Heinemann Medical Books
Number of citations: 0

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